molecular formula C8H6BrN B13649692 4-Bromo-3-ethynylaniline

4-Bromo-3-ethynylaniline

Cat. No.: B13649692
M. Wt: 196.04 g/mol
InChI Key: WWYUMYWYLIJDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-ethynylaniline is an organic compound with the molecular formula C8H6BrN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the 4-position and an ethynyl group at the 3-position. This compound is of significant interest in organic synthesis and material science due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethynylaniline typically involves a multi-step process:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-ethynylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira and Heck couplings, to form more complex structures.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Copper Co-catalysts: Often used in conjunction with palladium in Sonogashira couplings.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

    Substituted Anilines: When the bromine atom is replaced.

    Coupled Products: When the ethynyl group participates in coupling reactions.

Scientific Research Applications

4-Bromo-3-ethynylaniline has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it useful in the development of novel materials with specific electronic properties.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethynylaniline in chemical reactions involves:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-ethynylaniline is unique due to the presence of both a bromine atom and an ethynyl group on the benzene ring, which imparts distinct reactivity and potential for diverse applications in synthesis and material science.

Properties

Molecular Formula

C8H6BrN

Molecular Weight

196.04 g/mol

IUPAC Name

4-bromo-3-ethynylaniline

InChI

InChI=1S/C8H6BrN/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H,10H2

InChI Key

WWYUMYWYLIJDCK-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.